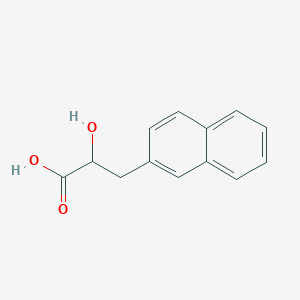
Butyl-(4-methoxy-heptyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl-4-methoxyheptan-1-amine is an organic compound classified as an amine It is characterized by the presence of a butyl group attached to the nitrogen atom and a methoxy group on the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-4-methoxyheptan-1-amine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of 4-methoxyheptan-1-amine with butyl bromide under basic conditions can yield n-Butyl-4-methoxyheptan-1-amine .
Industrial Production Methods
Industrial production of n-Butyl-4-methoxyheptan-1-amine may involve continuous flow processes where the reactants are combined in a reactor under controlled temperature and pressure conditions. Catalysts and solvents are often used to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyl-4-methoxyheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated amines.
Applications De Recherche Scientifique
n-Butyl-4-methoxyheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of n-Butyl-4-methoxyheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can affect various biochemical pathways and processes, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Butylamine: Similar in structure but lacks the methoxy group.
4-Methoxyheptan-1-amine: Similar but without the butyl group.
n-Butyl-4-methoxyheptane: Similar but lacks the amine group
Uniqueness
n-Butyl-4-methoxyheptan-1-amine is unique due to the presence of both the butyl and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H27NO |
|---|---|
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
N-butyl-4-methoxyheptan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-4-6-10-13-11-7-9-12(14-3)8-5-2/h12-13H,4-11H2,1-3H3 |
Clé InChI |
QGLDJQJXHHLMPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCC(CCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Cyclopropyl(methyl)amino]propan-1-ol hydrochloride](/img/structure/B15302791.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)



![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)







